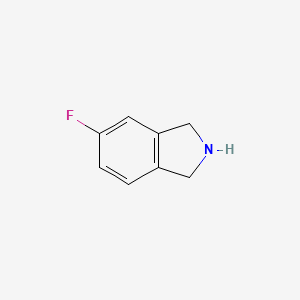

5-Fluoro-2,3-dihydro-1H-isoindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIALDLZAMTNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564160 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-71-1 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57584-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-isoindole, also known as 5-fluoroisoindoline, is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, a fluorinated isoindoline core, is a key building block in the synthesis of various biologically active molecules. The strategic incorporation of a fluorine atom onto the isoindoline scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 57584-71-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈FN | [3][4] |

| Molecular Weight | 137.15 g/mol | [3] |

| Appearance | Not explicitly stated, but related isoindolines are often white to off-white crystalline powders or liquids. | |

| Melting Point | Data not available for the free base. | |

| Boiling Point | Data not available for the free base. | |

| Solubility | Data not available. Inferences suggest solubility in common organic solvents. | |

| pKa | Data not available. The nitrogen atom imparts basic properties. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons of the isoindoline ring system will likely appear as singlets or multiplets in the aliphatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF).

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 137.15, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the isoindoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (typically in the 1000-1400 cm⁻¹ region).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for fluorinated isoindolines can be inferred from the literature on related compounds.

A plausible synthetic route could involve the reduction of a suitable precursor such as 5-fluorophthalimide or the cyclization of a fluorinated benzyl derivative. For instance, the synthesis of the related 5-fluoro-2-oxindole has been achieved through the cyclization of 4-fluoroisonitrosoacetanilide in the presence of concentrated sulfuric acid, followed by a Wolff-Kishner-Huang Minlon reduction[5]. A similar reductive cyclization strategy could potentially be adapted for the synthesis of 5-fluoroisoindoline.

The reactivity of this compound is primarily dictated by the secondary amine within the isoindoline ring and the influence of the fluorine substituent on the aromatic ring.

N-Alkylation and N-Acylation

The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. This allows for the straightforward introduction of various substituents on the nitrogen atom, a common strategy in drug development to modulate pharmacological properties.

Electrophilic Aromatic Substitution

The fluorine atom and the amino group will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The interplay of the activating effect of the amino group and the deactivating, ortho-para directing effect of the fluorine atom will determine the position of substitution.

Oxidation

The benzylic C-H bonds of the isoindoline ring are susceptible to oxidation. For instance, N-substituted isoindolines can undergo visible-light-mediated aerobic oxygenation to form the corresponding lactams[5].

Applications in Drug Discovery

The 5-fluoroisoindoline scaffold is an important pharmacophore found in a variety of biologically active compounds. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.

Derivatives of fluorinated indoles and isoindoles have shown a wide range of biological activities, including as inhibitors of enzymes such as α-glucosidase and as potential anticancer agents[6][7][8]. The ability to readily modify the isoindoline nitrogen allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to handle the compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][9]. Specific hazard information for the hydrochloride salt suggests that it may cause skin, eye, and respiratory irritation[10].

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties based on the behavior of analogous structures. The insights into its synthesis, reactivity, and potential applications are intended to support researchers and scientists in their efforts to develop novel and effective pharmaceuticals. Further investigation into the specific properties and reactions of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. 57584-71-1 | 5-Fluoroisoindoline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Synthonix, Inc > 685565-15-5 | this compound hydrochloride [synthonix.com]

The Strategic Utility of 5-Fluoro-2,3-dihydro-1H-isoindole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and the utilization of rigid bicyclic scaffolds are cornerstones of rational drug design. The molecule 5-Fluoro-2,3-dihydro-1H-isoindole (CAS Number: 57584-71-1), also known as 5-fluoroisoindoline, emerges as a pivotal building block that elegantly combines these two features. Its inherent structural rigidity, conferred by the fused benzene and pyrrolidine rings, provides a well-defined vector for substituent placement, while the fluorine atom at the 5-position offers a powerful tool for modulating physicochemical and pharmacokinetic properties. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, underscoring its significance as a privileged scaffold in the pursuit of novel therapeutics.

Physicochemical Properties

The unique electronic properties of the fluorine atom significantly influence the characteristics of the isoindoline core. The high electronegativity of fluorine can alter the acidity of the N-H proton and impact the molecule's dipole moment and lipophilicity. These subtle modulations are critical in optimizing a drug candidate's membrane permeability, metabolic stability, and target-binding affinity.

| Property | Value | Source |

| CAS Number | 57584-71-1 | Parchem[1] |

| Molecular Formula | C₈H₈FN | American Elements[2] |

| Molecular Weight | 137.15 g/mol | Sigma-Aldrich[3] |

| Appearance | Not specified (likely a solid or oil) | |

| Boiling Point | 235.3 °C at 760 mmHg (for hydrochloride salt) | American Elements[2] |

| Flash Point | 96.1 °C (for hydrochloride salt) | American Elements[2] |

| SMILES | FC1=CC=C2CNCC2=C1 | Synthonix[4] |

| InChI Key | NVFMCKBKBMZDOK-UHFFFAOYSA-N (for hydrochloride salt) | American Elements[2] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and field-proven approach involves a two-step process starting from 4-fluorophthalic acid. This methodology is designed to be self-validating, with each step yielding a characterizable intermediate, ensuring the integrity of the final product.

Part 1: Synthesis of the Precursor, 5-Fluoro-1H-isoindole-1,3(2H)-dione

The initial step involves the formation of the phthalimide ring, a robust and well-established reaction. The causality behind this choice lies in the high-yielding and clean nature of the reaction between a phthalic anhydride precursor and a nitrogen source, in this case, urea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophthalic acid and a molar excess of urea.

-

Reaction Execution: Heat the mixture to a molten state (typically 130-135°C) and maintain this temperature for 2 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The resulting solid is triturated with water to remove any remaining urea and other water-soluble impurities. The solid product, 5-fluoro-1H-isoindole-1,3(2H)-dione, is then collected by filtration and can be further purified by recrystallization if necessary.

DOT script for the synthesis of 5-Fluoro-1H-isoindole-1,3(2H)-dione

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2,3-dihydro-1H-isoindole Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic route to 5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride. This valuable fluorinated isoindoline derivative is a key building block in medicinal chemistry and drug discovery, finding application in the development of novel therapeutics.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural methodology, but also the underlying chemical principles and practical insights to ensure successful synthesis. The guide covers a two-step synthesis commencing with the commercially available 4-fluorophthalic anhydride, its conversion to 4-fluorophthalimide, and subsequent reduction to the target isoindoline, followed by its isolation as a hydrochloride salt.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, present in a number of clinically used drugs.[2] The introduction of a fluorine atom to this scaffold, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making it a valuable tool in drug design. This compound hydrochloride serves as a crucial intermediate for the synthesis of a wide range of more complex molecules, including those with potential applications in oncology and neuroscience.[1]

This guide details a common and efficient synthetic pathway to this important building block, focusing on practical and scalable laboratory procedures. The chosen route emphasizes the use of readily available starting materials and well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound hydrochloride is a two-step process starting from 4-fluorophthalic anhydride. The first step involves the formation of the corresponding imide, 4-fluorophthalimide, through a condensation reaction with urea. The second step is the reduction of the phthalimide ring to the desired isoindoline using a powerful reducing agent, followed by the formation of the hydrochloride salt.

Figure 1: Overall synthetic workflow for this compound hydrochloride.

Step 1: Synthesis of 4-Fluorophthalimide

The initial step in the synthesis is the conversion of 4-fluorophthalic anhydride to 4-fluorophthalimide. This transformation is an imidation reaction, where the anhydride ring is opened by a nucleophilic nitrogen source, which then cyclizes to form the imide. While various ammonia sources can be used, this guide details a solvent-free reaction with urea, which decomposes upon heating to provide ammonia in situ. This method is efficient and avoids the need for handling gaseous ammonia or aqueous solutions.

Experimental Protocol: 4-Fluorophthalimide

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophthalic Anhydride | 166.11 | 10.0 g | 0.060 |

| Urea | 60.06 | 5.4 g | 0.090 |

Procedure:

-

In a 100 mL round-bottom flask, thoroughly mix 10.0 g (0.060 mol) of 4-fluorophthalic anhydride and 5.4 g (0.090 mol) of urea.

-

Heat the solid mixture in an oil bath to 180-190 °C. The mixture will melt and effervescence (evolution of CO2 and NH3) will be observed.

-

Maintain the temperature and continue heating for 1 hour, or until the effervescence ceases.

-

Allow the reaction mixture to cool to room temperature. The product will solidify.

-

Recrystallize the crude solid from ethanol or acetic acid to yield pure 4-fluorophthalimide as a white crystalline solid.

Step 2: Synthesis of this compound Hydrochloride

The second step involves the reduction of the two carbonyl groups of the 4-fluorophthalimide ring to methylene groups, forming the desired this compound. This is a challenging reduction that requires a strong reducing agent. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation, as it is capable of reducing amides to amines. The reaction must be carried out under anhydrous conditions as LiAlH4 reacts violently with water. Following the reduction, the resulting free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: this compound Hydrochloride

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophthalimide | 165.12 | 5.0 g | 0.030 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 3.4 g | 0.090 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Hydrochloric Acid (2M in Diethyl Ether) | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3.4 g (0.090 mol) of lithium aluminum hydride and 100 mL of anhydrous THF.

-

Stir the suspension and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve 5.0 g (0.030 mol) of 4-fluorophthalimide in 100 mL of anhydrous THF.

-

Slowly add the 4-fluorophthalimide solution to the LiAlH4 suspension via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of 3.4 mL of water, 3.4 mL of 15% aqueous sodium hydroxide, and finally 10.2 mL of water.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the white precipitate of aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound as an oil.

-

Dissolve the crude oil in a minimal amount of diethyl ether.

-

While stirring, add a 2M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Characterization

Expected Characterization Data:

-

Appearance: White to off-white solid.[1]

-

Molecular Weight: 173.62 g/mol [4]

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~9.5-10.5 (broad s, 2H, -NH₂⁺-)

-

~7.2-7.4 (m, 2H, Ar-H)

-

~7.0-7.1 (m, 1H, Ar-H)

-

~4.4 (s, 4H, -CH₂-N-CH₂-)

-

-

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):

-

~160-163 (d, J = ~245 Hz, C-F)

-

~135-138 (d, J = ~7 Hz, Ar-C)

-

~125-128 (d, J = ~8 Hz, Ar-C)

-

~115-118 (d, J = ~22 Hz, Ar-C)

-

~112-115 (d, J = ~21 Hz, Ar-C)

-

~50-52 (CH₂)

-

-

Mass Spectrometry (ESI+): m/z = 138.07 [M+H]⁺ (for the free base)

Safety and Handling

-

4-Fluorophthalic Anhydride: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Urea: Generally considered low hazard.

-

Lithium Aluminum Hydride (LiAlH4): Highly flammable solid. Reacts violently with water, releasing flammable gases. Handle in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area.

-

Hydrochloric Acid (in Diethyl Ether): Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided synthetic route is robust and utilizes well-understood chemical transformations, making it accessible to chemists with a solid foundation in organic synthesis techniques.

References

5-Fluoroisoindoline structural analogs and derivatives

An In-Depth Technical Guide to 5-Fluoroisoindoline Structural Analogs and Derivatives as Potential Monoamine Reuptake Inhibitors

Abstract

The 5-fluoroisoindoline scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of steric and electronic properties for the design of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, pKa, and binding affinity to biological targets. This technical guide provides an in-depth exploration of 5-fluoroisoindoline and its derivatives, with a specific focus on their potential as monoamine reuptake inhibitors (MRIs) for the treatment of depressive disorders. We will dissect the synthetic strategies for accessing this core, discuss the structure-activity relationships (SAR) that govern their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and provide detailed protocols for their biological evaluation.

The Rationale for 5-Fluoroisoindoline in Monoamine Reuptake Inhibition

Major Depressive Disorder (MDD) is a complex psychiatric condition linked to the dysregulation of monoamine neurotransmitters, namely serotonin, norepinephrine, and dopamine.[1] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are mainstays of treatment, they often have a delayed onset of action and fail to achieve remission in a significant portion of patients.[2] The persistence of symptoms like anhedonia is often attributed to a lack of efficacy in the dopaminergic system.[2]

This has led to the development of triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT.[1][3] The isoindoline scaffold has been identified as a promising template for monoamine transporter ligands. The introduction of a fluorine atom at the 5-position is a key bioisosteric modification intended to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's half-life.

-

Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the isoindoline nitrogen. This is a critical parameter for optimizing binding to the transporters and for controlling physicochemical properties like solubility and brain penetration.

-

Influence Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein residues in the transporter binding sites, potentially increasing affinity and selectivity.

Synthetic Strategies for 5-Fluoroisoindoline Analogs

The synthesis of N-substituted 5-fluoroisoindoline derivatives can be approached in a logical, multi-step sequence starting from commercially available precursors. The general strategy involves the formation of a fluorinated phthalimide derivative, followed by reduction to the isoindoline core and subsequent functionalization of the secondary amine.

Synthesis of the Core 5-Fluoroisoindoline Scaffold

A plausible and efficient route to the 5-fluoroisoindoline core begins with 4-fluorophthalic acid. The following is a representative protocol based on established chemical transformations.

Experimental Protocol: Synthesis of 5-Fluoroisoindoline

-

Step 1: Formation of 4-Fluorophthalimide. A mixture of 4-fluorophthalic acid (1.0 eq) and urea (1.5 eq) is heated at 150-160 °C for 2 hours. The molten mixture is then cooled, and the solid residue is triturated with a saturated solution of sodium bicarbonate, filtered, washed with water, and dried to yield 4-fluorophthalimide.

-

Step 2: Reduction to 5-Fluoroisoindoline. To a stirred suspension of Zinc dust (4.0 eq) in acetic acid, a solution of 4-fluorophthalimide (1.0 eq) in acetic acid is added dropwise. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is basified with a 2M NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 5-fluoroisoindoline, which can be purified by column chromatography.

Causality Behind Experimental Choices: The use of urea in Step 1 provides an in-situ source of ammonia for the imidization of the dicarboxylic acid, which is a common and efficient method. The reduction in Step 2 with zinc dust in acetic acid is a classic method for the reduction of phthalimides to isoindolines. It is a robust and scalable reaction.

Caption: Synthetic workflow for N-substituted 5-fluoroisoindoline analogs.

Synthesis of N-Substituted Derivatives

The secondary amine of the 5-fluoroisoindoline core is a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship.

Experimental Protocol: N-Alkylation of 5-Fluoroisoindoline

-

To a solution of 5-fluoroisoindoline (1.0 eq) in a suitable solvent such as acetonitrile, an appropriate alkyl halide (e.g., benzyl bromide, 1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq) are added.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

The mixture is then filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired N-substituted 5-fluoroisoindoline analog.

Structure-Activity Relationships (SAR) for Monoamine Transporter Inhibition

While a dedicated SAR study for a series of 5-fluoroisoindoline analogs as triple reuptake inhibitors is not yet publicly available, we can infer a predictive SAR based on the extensive literature for other monoamine reuptake inhibitors.[4] The key areas for modification are the N-substituent and potential substitutions on the aromatic ring.

Key SAR Insights:

-

The N-Substituent: The nature of the group attached to the isoindoline nitrogen is critical for potency and selectivity across DAT, NET, and SERT.

-

Small, non-polar groups such as a benzyl or phenylpropyl group are often well-tolerated and can confer potent activity.

-

The presence of a basic nitrogen within the substituent (e.g., in a piperazine or piperidine ring) can enhance potency but must be carefully optimized to maintain a favorable overall physicochemical profile.

-

The length and rigidity of the linker between the isoindoline core and any terminal aromatic or basic groups will significantly impact the binding pose and affinity for each transporter.[4]

-

-

The 5-Fluoro Group: As discussed, the fluorine atom is expected to enhance metabolic stability. Its electron-withdrawing effect will lower the pKa of the isoindoline nitrogen, which can be beneficial for reducing off-target interactions (e.g., at the hERG channel) and optimizing brain penetration.

-

Aromatic Ring Substitutions: Further substitutions on the benzene ring of the 5-fluoroisoindoline core could be explored to fine-tune electronic properties and introduce additional interaction points with the transporters.

Biological Evaluation: In Vitro Transporter Inhibition Assays

The primary biological evaluation of novel 5-fluoroisoindoline derivatives involves determining their potency for inhibiting dopamine, norepinephrine, and serotonin uptake. This is typically achieved using in vitro assays with cell lines engineered to express the human transporters (hDAT, hNET, and hSERT).[5][6]

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound at the human dopamine transporter.[5][7]

Experimental Protocol: [³H]Dopamine Uptake Assay

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media and seeded into 96-well plates at a density of approximately 40,000 cells/well. The cells are allowed to adhere and grow for 24-48 hours.

-

Assay Preparation: On the day of the experiment, the growth medium is aspirated, and the cells are washed once with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: 100 µL of KRH buffer containing various concentrations of the 5-fluoroisoindoline test compound (typically from 1 nM to 30 µM) is added to the wells. Control wells for total uptake (vehicle only) and non-specific uptake (a high concentration of a known DAT inhibitor, e.g., 10 µM GBR-12909) are included. The plate is pre-incubated for 15 minutes at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by adding 25 µL of KRH buffer containing [³H]Dopamine to achieve a final concentration of approximately 10-20 nM.

-

Uptake Termination: After a 10-minute incubation at 37°C, the uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

Quantification: The cells are lysed with 1% sodium dodecyl sulfate (SDS). The lysate is then transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.

Self-Validating System: This protocol includes positive and negative controls (total uptake and non-specific uptake) that validate the assay's performance. The use of a known potent inhibitor like GBR-12909 ensures that the transporter is functioning correctly and provides a benchmark for comparison. Similar protocols are employed for hNET and hSERT, using [³H]Norepinephrine and [³H]Serotonin as the respective substrates.[5]

Caption: Experimental workflow for the in vitro dopamine transporter uptake assay.

Data Presentation and Interpretation

The primary output of the biological evaluation is a set of IC50 or Ki values for each analog at the three monoamine transporters. This data is best presented in a tabular format for easy comparison.

Table 1: Monoamine Transporter Inhibition Profiles of Reference Compounds

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Paroxetine | 200 | 280 | 1.6 |

| Fluoxetine | 380 | 320 | 24 |

| Nisoxetine | 50 | 0.45 | 71 |

| GBR-12909 | 13 | 190 | 2500 |

| Venlafaxine | >1000 | 146 | 35 |

| Bupropion | 526 | 52800 | 9130 |

Data compiled from various sources for illustrative purposes.[4][7]

A successful 5-fluoroisoindoline-based triple reuptake inhibitor would ideally exhibit balanced, high-affinity inhibition across all three transporters (low nanomolar IC50 values). The ratio of potencies (SERT/DAT, NET/DAT, etc.) is also a critical factor in defining the pharmacological profile and potential therapeutic applications of a novel compound.

Conclusion and Future Directions

The 5-fluoroisoindoline scaffold is a highly promising starting point for the design of next-generation antidepressants. The synthetic routes are accessible, and the core structure is amenable to extensive modification to optimize its pharmacological profile. By leveraging the unique properties of fluorine and exploring diverse N-substitutions, it is feasible to develop potent and balanced triple reuptake inhibitors. Future work should focus on the synthesis of a focused library of N-substituted 5-fluoroisoindoline analogs and their systematic evaluation in the in vitro transporter assays described herein. Promising candidates can then be advanced into in vivo models of depression to assess their therapeutic potential.[8]

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 5. Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2,3-dihydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-isoindole is a fluorinated derivative of the isoindoline scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Accurate and comprehensive spectroscopic characterization is therefore paramount for confirming the chemical identity, purity, and structure of this compound, which is crucial for its application in research and development.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related isoindoline derivatives and fluorinated aromatic compounds to provide a robust predictive framework for its spectroscopic signature. The methodologies and interpretation strategies outlined herein are grounded in established principles and best practices in analytical chemistry.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for analogous isoindoline and fluorinated aromatic compounds.[1][2][3][4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.15 | dd | 1H | H-7 | J(H,H) ≈ 8.4, J(H,F) ≈ 4.8 |

| ~6.95 | td | 1H | H-6 | J(H,H) ≈ 8.4, J(H,F) ≈ 8.4 |

| ~6.85 | dd | 1H | H-4 | J(H,H) ≈ 2.4, J(H,F) ≈ 9.6 |

| ~4.10 | s | 4H | H-1, H-3 | |

| ~2.0 (variable) | br s | 1H | N-H |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Predicted J(C,F) (Hz) |

| ~160 (d) | C-5 | ~245 |

| ~140 (d) | C-7a | ~8 |

| ~135 (d) | C-3a | ~3 |

| ~115 (d) | C-6 | ~23 |

| ~112 (d) | C-4 | ~21 |

| ~110 (d) | C-7 | ~8 |

| ~53 | C-1, C-3 |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1480-1520 | Strong | C=C stretch (aromatic) |

| 1200-1250 | Strong | C-F stretch |

| 1100-1150 | Strong | C-N stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ |

| 152 | Medium | [M-H]⁺ |

| 125 | High | [M-C₂H₄]⁺ |

| 96 | Medium | [C₆H₅F]⁺ |

Spectroscopic Methodology

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS data for this compound. These protocols are based on common practices for the analysis of small organic molecules.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; sonication may be used if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H and ¹³C NMR Acquisition Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition Workflow:

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

MS Data Acquisition Workflow:

References

The Strategic Introduction of Fluorine in Isoindoline Scaffolds: A Technical Guide to the Bioactivity of 5-Fluoroisoindoline

Abstract

The isoindoline core is a privileged scaffold in medicinal chemistry, present in a number of approved therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates can profoundly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced bioactivity and a more desirable therapeutic profile.[2][3] This technical guide explores the multifaceted role of fluorine in the context of the 5-fluoroisoindoline scaffold. Due to a scarcity of direct research on this specific molecule, this paper will synthesize established principles of fluorine's effects in drug design with the known pharmacology of the parent isoindoline heterocycle. We will provide a predictive analysis of 5-fluoroisoindoline's potential bioactivity, with a focus on its applications in neuroscience, and furnish detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar fluorinated heterocyclic compounds.

The Isoindoline Scaffold and the Transformative Influence of Fluorine

The isoindoline nucleus is a versatile bicyclic framework found in drugs with diverse therapeutic applications, including treatments for multiple myeloma, inflammation, hypertension, and obesity.[1][4] One notable example is Mazindol, an isoindoline-based drug used for the short-term treatment of obesity, highlighting the scaffold's potential for CNS activity.[1]

The introduction of a fluorine atom, the most electronegative element, into a drug molecule can induce significant changes in its properties:[2][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[4][5] Placing a fluorine atom at a metabolically vulnerable position on the isoindoline ring can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][5]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule.[3][4] This is a critical factor for drugs targeting the central nervous system (CNS), as enhanced lipophilicity can improve penetration across the blood-brain barrier (BBB).[2][6]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the isoindoline ring. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

-

Conformational Control and Binding Affinity: The small size of the fluorine atom minimizes steric hindrance, while its electronic properties can influence molecular conformation and lead to favorable electrostatic and hydrogen-bond interactions with target proteins, potentially increasing binding affinity and potency.[3]

Predicted Bioactivity Profile of 5-Fluoroisoindoline in Neuroscience

Given the CNS activity of some isoindoline derivatives and the known effects of fluorination on BBB penetration, 5-fluoroisoindoline is a compelling candidate for neuroscience drug discovery.[1][2][6] The isoindoline scaffold is structurally related to precursors of neurotransmitters, and its derivatives have been explored for various CNS targets.[7] We hypothesize that 5-fluoroisoindoline could exhibit significant activity as a modulator of monoamine transporters or as an inhibitor of key CNS enzymes.

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission and are key targets for drugs treating depression, anxiety, and other neurological disorders.[8][9] The structural similarity of the isoindoline core to monoamine neurotransmitters suggests a potential for interaction with MATs. The 5-fluoro substitution could enhance this interaction and improve brain exposure.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of monoamine neurotransmitters.[10] Their inhibition can increase the levels of these neurotransmitters in the brain, a mechanism exploited by antidepressants and drugs for Parkinson's disease.[10] The isoindoline scaffold could serve as a template for the design of novel MAO inhibitors, and the electronic properties of the fluorine atom in 5-fluoroisoindoline could contribute to potent and selective inhibition.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression and are implicated in neurodegenerative diseases and cancer.[11] Some nitrogen-containing heterocyclic compounds have been shown to inhibit HDACs. The 5-fluoroisoindoline scaffold could be explored for this activity, with the fluorine atom potentially influencing binding to the enzyme's active site.

Experimental Workflows and Protocols

A systematic evaluation of 5-fluoroisoindoline's bioactivity requires a logical progression from synthesis to in vitro characterization.

Caption: Experimental workflow for the synthesis and bioactivity evaluation of 5-Fluoroisoindoline.

Synthesis of 5-Fluoroisoindoline

Protocol: Reductive Cyclization for 5-Fluoroisoindoline Synthesis (Hypothetical)

-

Precursor Synthesis: Synthesize a suitable precursor, such as 2-(5-fluoro-2-nitrophenyl)acetonitrile, which can be prepared via nucleophilic aromatic substitution.

-

Hydrogenation: In a round-bottom flask under a nitrogen atmosphere, dissolve the precursor (1.0 eq) in anhydrous ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq).

-

Degas the mixture and backfill with hydrogen gas (balloon or H-Cube®).

-

Stir the reaction vigorously at room temperature overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-fluoroisoindoline by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Bioactivity Assays

This non-radioactive assay provides a high-throughput method to assess the inhibition of monoamine transporters.[8][14]

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) in appropriate media.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.[15]

-

Compound Preparation: Prepare serial dilutions of 5-fluoroisoindoline and a known inhibitor (e.g., mazindol for DAT/NET, paroxetine for SERT) in assay buffer.

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the diluted compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Add the fluorescent monoamine transporter substrate to all wells to initiate uptake.

-

Immediately begin kinetic reading on a bottom-read fluorescence microplate reader, or incubate for a set time for an endpoint reading.[15]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 5-fluoroisoindoline relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This luminescent assay is a sensitive and high-throughput method for measuring MAO-A and MAO-B activity.[5][16]

Protocol:

-

Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's protocol (Promega).[17]

-

Assay Setup: In a white, 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

-

Add serial dilutions of 5-fluoroisoindoline or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) to the wells.

-

MAO Reaction: Initiate the reaction by adding the MAO-Glo™ substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration and determine the IC₅₀ value.

Caption: Workflow for the MAO-Glo™ luminescent assay for MAO inhibition.

This biochemical assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes.[3][11]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of 5-fluoroisoindoline and a known HDAC inhibitor (e.g., Trichostatin A) in HDAC assay buffer.

-

Assay Setup: In a 96-well black microplate, add diluted recombinant human HDAC enzyme.

-

Add the diluted compounds or controls to the wells and pre-incubate at 37°C for 15 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate at 37°C for 60 minutes, protected from light.

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution (containing a protease like trypsin).

-

Incubate at room temperature for 15-30 minutes.

-

Measurement: Measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

While no specific SAR data exists for 5-fluoroisoindoline, a hypothetical SAR table can be constructed to guide future optimization efforts. This involves synthesizing and testing analogs with variations in the position of the fluorine atom and the introduction of other substituents.

Table 1: Hypothetical Structure-Activity Relationship Data for Isoindoline Analogs

| Compound | R1 | R2 | Target X IC₅₀ (nM) | Target Y IC₅₀ (nM) |

| Isoindoline | H | H | >10,000 | >10,000 |

| 5-Fluoroisoindoline | 5-F | H | 50 | 500 |

| 4-Fluoroisoindoline | 4-F | H | 200 | 1,500 |

| 6-Fluoroisoindoline | 6-F | H | 150 | 1,200 |

| 5-Chloroisoindoline | 5-Cl | H | 80 | 800 |

| 5-Trifluoromethylisoindoline | 5-CF₃ | H | 25 | 300 |

This data is purely illustrative and intended to serve as a template for experimental design.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the isoindoline scaffold at the 5-position holds significant promise for the development of novel bioactive compounds, particularly for CNS targets. The predicted enhancement of metabolic stability and blood-brain barrier penetration makes 5-fluoroisoindoline an attractive candidate for investigation as a monoamine transporter modulator or an enzyme inhibitor. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive in vitro characterization of this and related fluorinated heterocycles. Future work should focus on the synthesis of a library of fluorinated isoindoline analogs to establish a clear structure-activity relationship, followed by in vivo studies to validate the therapeutic potential of the most promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]

- 5. MAO-Glo™ Assay Protocol [promega.jp]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. MAO-Glo™ Assay Systems [promega.co.uk]

- 17. promega.com [promega.com]

The Strategic Deployment of 5-Fluoro-2,3-dihydro-1H-isoindole in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of 5-Fluoro-2,3-dihydro-1H-isoindole, a fluorinated building block of growing importance. We will explore its synthesis, physicochemical characteristics, and, most critically, its application as a privileged scaffold in the design of novel therapeutics. Through an examination of its role as a bioisostere and its impact on the structure-activity relationships (SAR) of emergent drug candidates, this document serves as a comprehensive resource for researchers leveraging fluorination strategies in drug discovery.

Introduction: The Fluorine Advantage in Heterocyclic Scaffolds

The introduction of fluorine into small molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] It is estimated that approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its broad utility in drug design.[4][5] When incorporated into heterocyclic systems, such as the isoindoline core, the benefits of fluorination can be particularly pronounced. The isoindoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[6] This guide focuses on the 5-fluoro substituted variant of 2,3-dihydro-1H-isoindole, a building block that marries the structural rigidity and synthetic tractability of the isoindoline core with the unique modulatory effects of fluorine.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental properties is paramount for its effective deployment in a medicinal chemistry campaign.

Physicochemical Data

The introduction of a fluorine atom at the 5-position of the isoindoline ring imparts distinct electronic and steric properties. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, influencing its reactivity and potential interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₈H₈FN | [7] |

| Molecular Weight | 137.15 g/mol | [7] |

| CAS Number | 57584-71-1 | [6] |

| Appearance | Liquid | [7] |

| Boiling Point | 235.3 °C at 760 mmHg | [8] |

| Flash Point | 96.1 °C | [8] |

Table 1: Physicochemical properties of this compound.

The hydrochloride salt is also commonly used, offering improved handling and solubility characteristics.[8][9][10]

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFN | [1][9] |

| Molecular Weight | 173.62 g/mol | [1][9] |

| CAS Number | 685565-15-5 | [1][9] |

| Purity | ≥97% | [1][9] |

Table 2: Physicochemical properties of this compound hydrochloride.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, typically starting from commercially available fluorinated aromatics. A common strategy involves the reduction of a suitable precursor, such as a 5-fluoro-isoindole-1,3-dione.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 5-Fluoro-isoindole-1,3-dione

-

Reaction Setup: A mixture of 4-fluorophthalic acid and urea is prepared.

-

Reaction Conditions: The mixture is heated at reflux for a specified period, typically several hours.

-

Workup: Upon cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with water to afford the crude product.

-

Purification: The crude 5-fluoro-isoindole-1,3-dione can be purified by recrystallization to yield a white solid.[2]

The subsequent reduction of the dione to the desired 5-fluoroisoindoline can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation under pressure. The choice of reducing agent and conditions will depend on the desired scale and the presence of other functional groups.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 5-fluoroisoindoline moiety is an emerging building block in the design of targeted therapies, particularly in oncology and neurodegenerative diseases. Its utility stems from its ability to serve as a rigid scaffold for the presentation of pharmacophoric elements and the beneficial effects of the fluorine atom on drug-like properties.

Role as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a powerful strategy. The 5-fluoroisoindoline moiety can be considered a bioisostere of the non-fluorinated isoindoline core. The introduction of fluorine can lead to subtle but significant changes in the molecule's interaction with its biological target. For instance, the fluorine atom can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. Furthermore, the C-F bond is metabolically more stable than a C-H bond, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug candidate.

Caption: Bioisosteric replacement of isoindoline with 5-fluoroisoindoline.

Case Study: Kinase Inhibitors

The patent literature reveals the exploration of 5-fluoroisoindoline derivatives as inhibitors of various protein kinases, which are critical targets in oncology.[11][12][13][14] While specific clinical candidates featuring the core this compound are not yet in the public domain, the related 5-fluoro-2-oxindole scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This provides a strong rationale for the exploration of 5-fluoroisoindoline in this therapeutic area.

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[1][2] Several of these compounds exhibited significantly greater inhibitory activity than the reference drug, acarbose.[1] These studies underscore the potential of the fluorinated indole/indoline scaffold in generating potent enzyme inhibitors.

Case Study: Neurodegenerative Diseases

Recent patent applications have disclosed the investigation of compounds containing the isoindoline scaffold for the treatment of neurodegenerative diseases.[5][7][15][16][17] The ability of the isoindoline core to present substituents in a defined three-dimensional space makes it an attractive starting point for the design of ligands for challenging targets within the central nervous system. The introduction of fluorine can enhance brain penetration by modulating lipophilicity and reducing susceptibility to efflux transporters.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-fluoroisoindoline scaffold is still emerging, studies on related fluorinated heterocycles provide valuable insights. For instance, in a series of fluorinated indazole derivatives, the position of the fluorine atom was found to be critical for inhibitory potency against Rho kinase (ROCK1), with the 6-fluoro isomer being significantly more potent than the 4-fluoro isomer. Similarly, in a series of 5-fluoroindole derivatives, the presence and nature of other substituents on the indole ring had a profound impact on antiviral activity.

These findings suggest that for the 5-fluoroisoindoline scaffold, the interplay between the fluorine atom and other substituents will be a key determinant of biological activity. Medicinal chemists can leverage this by systematically exploring modifications at the N-2 position and on the aromatic ring to optimize potency and selectivity for their target of interest.

Conclusion and Future Directions

This compound represents a valuable and perhaps underutilized building block in medicinal chemistry. Its synthesis is accessible from commercially available starting materials, and its physicochemical properties are well-suited for drug discovery applications. The strategic incorporation of a fluorine atom onto the privileged isoindoline scaffold offers a compelling avenue for modulating the pharmacological properties of drug candidates.

Future work should focus on the development and publication of robust and scalable synthetic routes to this compound and its derivatives. Furthermore, the systematic evaluation of these derivatives against a range of biological targets, particularly kinases and CNS receptors, will be crucial for unlocking the full potential of this promising building block. As the demand for novel, effective, and safe therapeutics continues to grow, the judicious application of fluorinated scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 3. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 4. US20240400549A1 - Compounds and their uses for treating neurodegenerative disease - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022226172A1 - Compositions and methods for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 7. diva-portal.org [diva-portal.org]

- 8. mdpi.com [mdpi.com]

- 9. americanelements.com [americanelements.com]

- 10. US9029392B2 - Quinoline derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 11. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 12. WO2005097134A2 - Quinazoline based protein kinase inhibitors - Google Patents [patents.google.com]

- 13. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 14. US9085549B2 - Compounds for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 15. WO2024224066A1 - Neurodegenerative disorders - Google Patents [patents.google.com]

- 16. WO2023156983A1 - Compounds and compositions for neurodegenerative diseases - Google Patents [patents.google.com]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoroisoindoline: Commercial Availability, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Fluoroisoindoline, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug development. Intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, this document delves into the commercial landscape, key chemical properties, a representative synthetic workflow, and the strategic application of this compound in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery for optimizing a range of pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine can influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] The isoindoline scaffold itself is a privileged structure, present in a variety of biologically active compounds. The combination of these two features in 5-Fluoroisoindoline creates a versatile building block for accessing novel chemical space and developing next-generation therapeutics. This guide will serve as a practical resource for scientists interested in leveraging the potential of this valuable intermediate.

Commercial Availability and Procurement

5-Fluoroisoindoline is commercially available from a number of chemical suppliers, primarily as its hydrochloride salt (CAS No. 685565-15-5).[2][3][4] This salt form generally offers enhanced stability and handling characteristics compared to the free base. Researchers can procure this compound in quantities ranging from grams for initial research and development to bulk quantities for larger-scale synthesis.

Table 1: Commercial Suppliers of 5-Fluoroisoindoline Hydrochloride

| Supplier | CAS Number | Chemical Formula | Molecular Weight | Additional Information |

| American Elements | 685565-15-5 | C₈H₉ClFN | 173.62 | Offers various purity grades and can produce to customer specifications.[2] |

| ChemScene | 685565-15-5 | C₈H₉ClFN | 173.6152 | Provides custom synthesis and process optimization services.[3] |

| ChemicalBook | 685565-15-5 | - | - | A platform listing multiple suppliers, including Bide Pharmatech and others.[4][5] |

| AiFChem | 685565-15-5 | - | - | Available in research quantities with a stated purity of 97%.[6] |

When sourcing 5-Fluoroisoindoline hydrochloride, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm purity and identity.

Chemical Properties and Safety

A thorough understanding of the chemical properties and safety profile of 5-Fluoroisoindoline is essential for its proper handling, storage, and use in synthetic chemistry.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₈FN (free base)

-

Molecular Weight: 137.15 g/mol (free base)

-

Appearance: Typically an off-white to pale beige solid.[7]

-

Boiling Point: Approximately 235.3 °C at 760 mmHg.[2]

-

Flash Point: Approximately 96.1 °C.[2]

Safety and Handling:

5-Fluoroisoindoline and its salts are classified as hazardous chemicals. Based on available safety data sheets for related compounds, the following GHS hazard statements are relevant:

-

H302: Harmful if swallowed.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Representative Synthetic Route

While multiple synthetic strategies can be envisioned for the preparation of 5-Fluoroisoindoline, a common approach involves the reduction of a suitable phthalimide precursor. The following protocol is a representative, multi-step synthesis illustrating a plausible laboratory-scale preparation.

Experimental Protocol: Synthesis of 5-Fluoroisoindoline

This synthesis begins with the commercially available 4-fluorophthalic acid.

Step 1: Synthesis of 5-Fluoro-1,3-dioxoisoindoline-2-carboxamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-fluorophthalic acid in an excess of thionyl chloride.

-

Reaction: Gently reflux the mixture for 2-3 hours until the solid has completely dissolved, indicating the formation of the acid chloride.

-

Work-up: Carefully remove the excess thionyl chloride under reduced pressure. To the resulting crude 4-fluorophthaloyl chloride, cautiously add an excess of aqueous ammonia with cooling in an ice bath.

-

Isolation: The resulting precipitate of 5-fluorophthalimide is filtered, washed with cold water, and dried.

Step 2: Reduction to 5-Fluoroisoindoline

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-fluorophthalimide from the previous step in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: Filter the resulting salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude 5-Fluoroisoindoline can be further purified by column chromatography or distillation.

Causality in Experimental Choices:

-

The use of thionyl chloride in Step 1 is a standard and efficient method for converting carboxylic acids to the more reactive acid chlorides, facilitating the subsequent amidation.

-

The choice of a powerful reducing agent like LiAlH₄ or BH₃·THF in Step 2 is necessary to achieve the complete reduction of both amide carbonyl groups of the phthalimide to the corresponding methylene groups of the isoindoline.

-

Conducting the reduction under an inert atmosphere is critical to prevent the reaction of the highly reactive reducing agents with atmospheric moisture and oxygen.

Caption: Synthetic workflow for 5-Fluoroisoindoline.

Applications in Research and Drug Development

The 5-Fluoroisoindoline scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The fluorine atom at the 5-position can significantly enhance biological activity and improve pharmacokinetic profiles.

Key Application: Intermediate for Immunomodulatory Drugs

A prominent application of fluorinated isoindoline derivatives is in the synthesis of analogs of thalidomide and lenalidomide, which are important immunomodulatory drugs. For instance, 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione is a fluorinated analog of thalidomide.[8][11][12] These molecules are known to bind to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.

The introduction of a fluorine atom can:

-

Modulate Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, potentially influencing the binding interactions with the target protein.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Improve Cell Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

Caption: Role of 5-Fluoroisoindoline in drug development.

The isoindoline core is also being explored in other therapeutic areas, and the availability of fluorinated versions like 5-Fluoroisoindoline provides medicinal chemists with a powerful tool to fine-tune the properties of new drug candidates.[13][14]

Conclusion

5-Fluoroisoindoline is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its unique combination of a privileged isoindoline scaffold and the strategic placement of a fluorine atom makes it an attractive starting point for the development of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its procurement, safe handling, representative synthesis, and key applications, offering a valuable resource for researchers aiming to incorporate this promising intermediate into their research and development programs.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 5. 5-fluoro isoindoline hydrochloride price,buy 5-fluoro isoindoline hydrochloride - chemicalbook [chemicalbook.com]

- 6. 685565-15-5 | 5-Fluoroisoindoline hydrochloride - AiFChem [aifchem.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Abosyn [abosyn.com]

- 13. WO2008027542A3 - 5-substituted isoindoline compounds - Google Patents [patents.google.com]

- 14. Isoindolinone compounds - Patent US-12391663-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2,3-dihydro-1H-isoindole

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5-Fluoro-2,3-dihydro-1H-isoindole, a fluorinated heterocyclic compound with potential applications in pharmaceutical and materials science research.[1] In the absence of extensive public data on this specific molecule, this document synthesizes established principles from related structures and outlines detailed, field-proven methodologies for its empirical characterization. The guide is intended for researchers, scientists, and drug development professionals, offering predictive insights into its physicochemical behavior and robust protocols for its quantitative analysis. Key sections include a predicted solubility profile, a step-by-step guide to the shake-flask solubility determination method, a comprehensive protocol for forced degradation studies as per ICH guidelines, and recommended analytical techniques for quantification and impurity identification.

Introduction: Physicochemical Context and Rationale